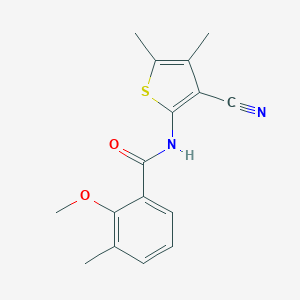![molecular formula C18H20IN3O B244293 2-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244293.png)
2-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is also known as MLN4924 and is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). It has been shown to have anticancer properties and is currently being investigated for its potential use in cancer therapy.
Mecanismo De Acción
The mechanism of action of 2-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide involves the inhibition of the NAE enzyme. NAE is responsible for the activation of the NEDD8 protein, which is involved in the regulation of protein degradation and cell cycle progression. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which can lead to cell cycle arrest and apoptosis in cancer cells. MLN4924 has been shown to have a selective inhibitory effect on NAE, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
2-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to have potent anticancer activity in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the NAE enzyme. MLN4924 has also been shown to have a selective effect on cancer cells, which makes it a promising candidate for cancer therapy. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments is its potent anticancer activity. It has been shown to have a selective effect on cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity. More research is needed to fully understand the toxicity profile of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for the study of 2-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide. One direction is to further investigate the mechanism of action of this compound and to identify the specific proteins that are targeted by NAE inhibition. Another direction is to evaluate the efficacy of MLN4924 in combination with other anticancer agents. Additionally, more research is needed to fully understand the toxicity profile of this compound and its potential side effects. Overall, the study of 2-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has the potential to lead to the development of new and effective cancer therapies.
Métodos De Síntesis
The synthesis of 2-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide involves a multi-step process. The initial step involves the reaction of 2-iodobenzoic acid with 1,2-diaminocyclohexane to form the corresponding amide. The amide is then reacted with 4-methylpiperazine to form the final product. This synthesis method has been optimized to produce high yields of pure compound.
Aplicaciones Científicas De Investigación
2-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the NAE enzyme, which is involved in the activation of the ubiquitin-like protein NEDD8. Inhibition of NAE leads to the accumulation of NEDD8-conjugated proteins, which can lead to cell cycle arrest and apoptosis in cancer cells. MLN4924 has been shown to have potent anticancer activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Propiedades
Fórmula molecular |
C18H20IN3O |
|---|---|
Peso molecular |
421.3 g/mol |
Nombre IUPAC |
2-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H20IN3O/c1-21-10-12-22(13-11-21)17-9-5-4-8-16(17)20-18(23)14-6-2-3-7-15(14)19/h2-9H,10-13H2,1H3,(H,20,23) |
Clave InChI |
TTWIPMWMVJYASE-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3I |
SMILES canónico |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-iodo-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244211.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide](/img/structure/B244215.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B244216.png)
![N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244217.png)
![2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]propanamide](/img/structure/B244218.png)
![2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide](/img/structure/B244219.png)
![3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244220.png)
![N-(3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244221.png)
![N-{4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244222.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244226.png)

![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244229.png)
![3-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244230.png)
![2-methyl-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B244233.png)